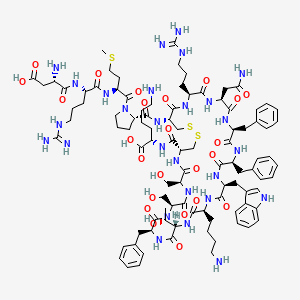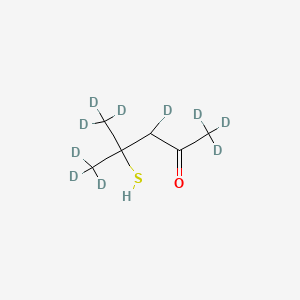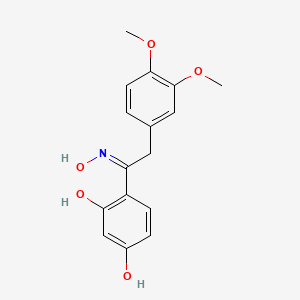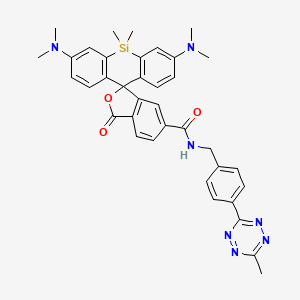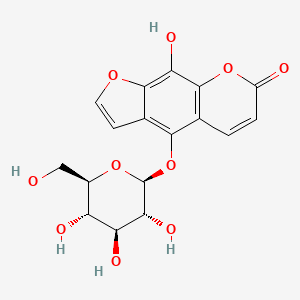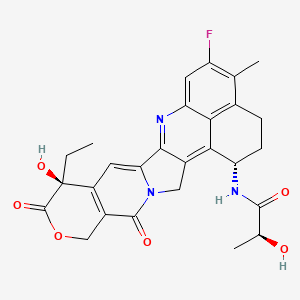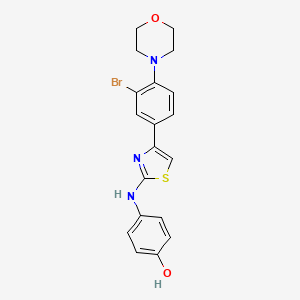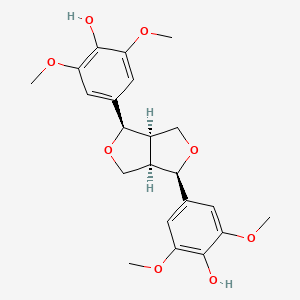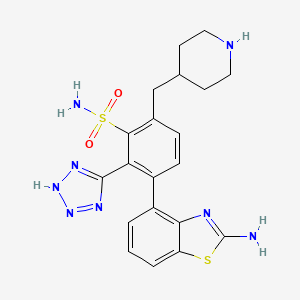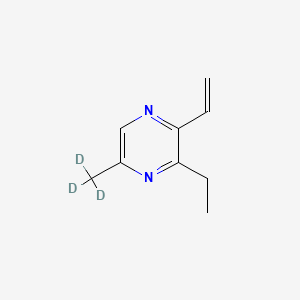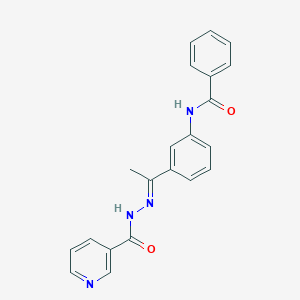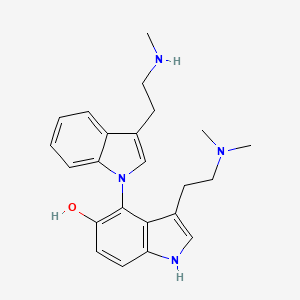
Arundamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of arundamine involves several steps, starting with the preparation of substituted benzenes. One notable method is the Beaudry synthesis, which includes the clean monoiodination of a benzene derivative followed by bromomethylation or chloromethylation using formaldehyde and hydrogen bromide . The subsequent steps involve the coupling of an alkyne with the benzyl bromide using a copper catalyst, leading to the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the outlined laboratory procedures, scaled up to meet industrial demands. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Arundamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions, such as halogenation, can introduce new substituents into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce halogen atoms into the molecule.
Scientific Research Applications
Arundamine has several scientific research applications, including:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the preparation of complex molecules.
Biology: this compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of arundamine involves its interaction with specific molecular targets and pathways. As an indole alkaloid, it may interact with neurotransmitter receptors and enzymes, influencing various biological processes. Detailed studies on its mechanism of action are still ongoing, aiming to elucidate the exact pathways involved .
Comparison with Similar Compounds
Arundamine is part of a group of dimeric indole alkaloids isolated from Arundo donax. Similar compounds include:
- Arundanine
- Arundacine
- Arundavine
Comparison:
- This compound vs. Arundanine: Both are dimeric indole alkaloids, but they differ in their specific substituents and structural features.
- This compound vs. Arundacine: Arundacine has a different arrangement of functional groups, leading to distinct chemical properties.
- This compound vs. Arundavine: Arundavine is another dimeric indole alkaloid with a unique structure compared to this compound, highlighting the diversity within this group of compounds .
Properties
Molecular Formula |
C23H28N4O |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
3-[2-(dimethylamino)ethyl]-4-[3-[2-(methylamino)ethyl]indol-1-yl]-1H-indol-5-ol |
InChI |
InChI=1S/C23H28N4O/c1-24-12-10-17-15-27(20-7-5-4-6-18(17)20)23-21(28)9-8-19-22(23)16(14-25-19)11-13-26(2)3/h4-9,14-15,24-25,28H,10-13H2,1-3H3 |
InChI Key |
MVAOYGGYTIEJRK-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=CN(C2=CC=CC=C21)C3=C(C=CC4=C3C(=CN4)CCN(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



